molecular formula C14H19NO2 B13506833 Ethyl 4-phenylpiperidine-2-carboxylate

Ethyl 4-phenylpiperidine-2-carboxylate

Cat. No.: B13506833
M. Wt: 233.31 g/mol
InChI Key: BFQQCYSPWIXGQG-UHFFFAOYSA-N
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Description

Ethyl 4-phenylpiperidine-2-carboxylate is a chemical compound belonging to the class of piperidine derivatives. It is known for its structural complexity and potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an ethyl ester group attached to the 4-phenylpiperidine core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-phenylpiperidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzyl cyanide with bis(2-chloroethyl)methylamine, followed by conversion of the intermediate cyanide to the ethyl ester using acid-ethanol . Another approach involves the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .

Industrial Production Methods

Industrial production of this compound often employs large-scale processes that ensure high yield and purity. The original Eisleb procedure, which involves treating benzyl cyanide with sodamide and condensing the resultant dianion with bis(2-chloroethyl)methylamine, is still used by some manufacturers . This method is favored for its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenylpiperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 4-phenylpiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an agonist at the μ-opioid receptor, similar to other piperidine derivatives like pethidine . This interaction leads to analgesic effects by modulating pain signaling pathways in the central nervous system. Additionally, it may stimulate κ-opioid receptors, contributing to its antishivering effects .

Comparison with Similar Compounds

Ethyl 4-phenylpiperidine-2-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl 4-phenylpiperidine-2-carboxylate

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-12(8-9-15-13)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3

InChI Key

BFQQCYSPWIXGQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(CCN1)C2=CC=CC=C2

Origin of Product

United States

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